5-Methyl-2h-1,4-thiazin-3(4h)-one
Overview
Description
5-Methyl-2h-1,4-thiazin-3(4h)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this type are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2h-1,4-thiazin-3(4h)-one typically involves the cyclization of appropriate precursors containing sulfur and nitrogen functionalities. One common method might involve the reaction of a thiol with an amine under acidic or basic conditions to form the thiazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2h-1,4-thiazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazine ring to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the methyl or ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the thiazine ring.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2h-1,4-thiazin-3(4h)-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might interact with bacterial cell membranes or enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Thiazine: The parent compound without the methyl group.
2-Methyl-2H-1,4-thiazine: A similar compound with a methyl group at a different position.
4H-1,4-Thiazine-3-one: A compound with a similar ring structure but different functional groups.
Uniqueness
5-Methyl-2h-1,4-thiazin-3(4h)-one is unique due to the specific positioning of the methyl group and the thiazine ring structure, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-4H-1,4-thiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-2-8-3-5(7)6-4/h2H,3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYVFGWKPDSNLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945043 | |
Record name | 5-Methyl-2H-1,4-thiazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22390-69-8 | |
Record name | NSC152580 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2H-1,4-thiazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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